molecular formula C13H13ClN2O2 B13995081 phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride CAS No. 1628206-34-7

phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride

Cat. No.: B13995081
CAS No.: 1628206-34-7
M. Wt: 264.71 g/mol
InChI Key: NNNWMXWBMDAEMR-UHFFFAOYSA-N
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Description

Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride is a chemical compound with the molecular formula C13H13ClN2O2. It is a carbamate derivative, which means it contains a carbamate group (–O–C(=O)–NH–) attached to a phenyl ring and a 6-methylpyridin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of phenyl chloroformate with 6-methylpyridin-3-amine in the presence of a base such as N-ethyl-N,N-diisopropylamine. The reaction is typically carried out in a solvent like tetrahydrofuran or acetonitrile at elevated temperatures (around 55°C) for several hours .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride is unique due to its specific combination of phenyl and 6-methylpyridin-3-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1628206-34-7

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

phenyl N-(6-methylpyridin-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C13H12N2O2.ClH/c1-10-7-8-11(9-14-10)15-13(16)17-12-5-3-2-4-6-12;/h2-9H,1H3,(H,15,16);1H

InChI Key

NNNWMXWBMDAEMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2.Cl

Origin of Product

United States

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